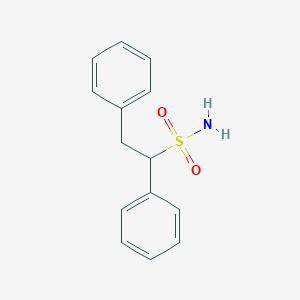
1,2-Diphenylethane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diphenylethane-1-sulfonamide is an organic compound with the CAS Number: 1344209-76-2 . It has a molecular weight of 261.34 and its IUPAC name is 1,2-diphenylethanesulfonamide . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 1,2-Diphenylethane-1-sulfonamide is1S/C14H15NO2S/c15-18(16,17)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H2,15,16,17) . This code provides a specific textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
1,2-Diphenylethane-1-sulfonamide is a powder that is stored at room temperature . It has a molecular weight of 261.34 .Aplicaciones Científicas De Investigación
Reaction Studies
- Stopped-Flow/Rapid-Quenching Study : Takarabe and Kunitake (1980) investigated the reaction of 1,1-diphenylethylene with sulfuric acid, revealing insights into the formation and decay of certain species during the reaction process. This study contributes to understanding the chemical behavior of similar compounds in reactive environments (Takarabe & Kunitake, 1980).
Environmental and Health Aspects
- Cross-Coupling with Humic Constituents : Bialk et al. (2005) explored the oxidative cross-coupling of sulfonamide antimicrobials to natural organic matter, indicating potential environmental interactions and transformations of these compounds (Bialk, Simpson, & Pedersen, 2005).
Material Science and Engineering
- Hydrogen Bonds in Polyester-Polyurethanes : Lu et al. (1994) studied hydrogen bonds in polyester-polyurethanes, contributing to the understanding of how such compounds interact in polymeric materials (Lu, Wang, & Wu, 1994).
Biological Applications
- Wnt Signaling Modulation : Moore et al. (2009) discussed the use of diphenylsulfonyl sulfonamide in inhibiting sFRP-1, a protein that antagonizes the Wnt signaling pathway, highlighting its potential in treating bone-related disorders (Moore et al., 2009).
Catalysis
- Asymmetric Michael Additions : Kozma et al. (2020) utilized a derivative of 1,2-diphenylethane-1,2-diamine in asymmetric Michael additions, demonstrating its effectiveness as a catalyst in organic synthesis (Kozma, Fülöp, & Szőllősi, 2020).
Chemical Sensing and Extraction
- Fluorescent Sensing for Pb(II) : Kavallieratos et al. (2005) developed a sulfonamide-based ion-exchanger that showed selective Pb(II) extraction and fluorescence quenching, indicating its utility in sensing and extraction applications (Kavallieratos, Rosenberg, Chen, & Ren, 2005).
Polymers and Electrolytes
- Polymer Electrolytes : Kojima et al. (2014) prepared polymer electrolytes containing diphenyl sulfone units, important for applications in fuel cells and other electrochemical systems (Kojima et al., 2014).
Pharmaceutical Applications
- Diabetes Treatment Compounds : Chen et al. (2012) discussed the role of sulfonamide and sulfone compounds in the design of drugs for diabetes and its complications, highlighting their importance in medicinal chemistry (Chen et al., 2012).
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
1,2-diphenylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c15-18(16,17)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFQZWWNSUAROF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Diphenylethane-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

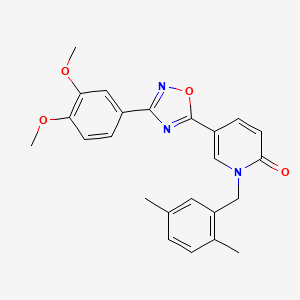
![9-(3-chlorophenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2712213.png)
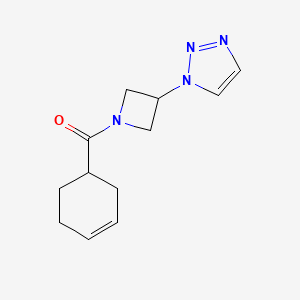
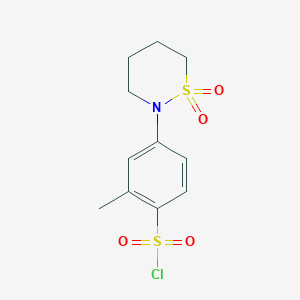
![N-(2,4-dimethoxyphenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2712219.png)
![Methyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxylate](/img/structure/B2712220.png)
![N-(3,4-dimethoxyphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2712223.png)
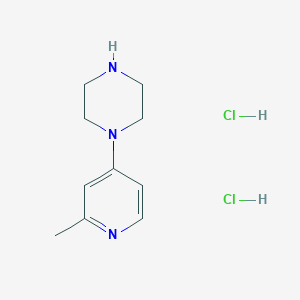
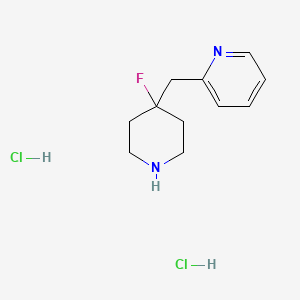
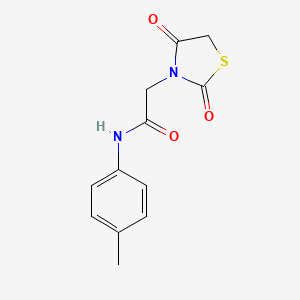
![7-(2-methylphenyl)-3-[4-(2-oxopyrrolidin-1-yl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2712229.png)
![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide](/img/structure/B2712230.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-7-methoxy-N-(pyridin-3-ylmethyl)benzofuran-2-carboxamide](/img/structure/B2712231.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2712232.png)